molecular formula C17H18N2O3 B14730347 5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol CAS No. 6265-34-5

5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol

Katalognummer: B14730347
CAS-Nummer: 6265-34-5
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: HKNXEPCUZAGUHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol is an organic compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol This compound is characterized by its complex structure, which includes a nitrophenyl group and a methylideneamino linkage

Vorbereitungsmethoden

The synthesis of 5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol typically involves the reaction of 4-amino-2-isopropyl-5-methylphenol with 2-nitrobenzaldehyde . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.

Analyse Chemischer Reaktionen

5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may also act as an inhibitor or activator of specific enzymes, affecting biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

6265-34-5

Molekularformel

C17H18N2O3

Molekulargewicht

298.34 g/mol

IUPAC-Name

5-methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol

InChI

InChI=1S/C17H18N2O3/c1-11(2)14-9-15(12(3)8-17(14)20)18-10-13-6-4-5-7-16(13)19(21)22/h4-11,20H,1-3H3

InChI-Schlüssel

HKNXEPCUZAGUHS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1N=CC2=CC=CC=C2[N+](=O)[O-])C(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.